molecular formula C12H11ClN2O2S B1404781 Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 165682-92-8

Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No. B1404781
CAS RN: 165682-92-8
M. Wt: 282.75 g/mol
InChI Key: XEVHGCIRKWOSHE-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are a class of organic compounds that contain a five-membered C3NS ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, ketamine, a compound with a similar structure, has been synthesized in a five-step process involving the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and rearrangement .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined through techniques such as X-ray crystallography, as has been done for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents present. As an organic compound containing a thiazole ring, it could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be determined through experimental analysis. Similar compounds have been characterized using techniques such as FTIR and NMR .

Scientific Research Applications

Antiviral Activity

Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate derivatives have been studied for their antiviral properties. For instance, indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . The thiazole ring present in the compound can be modified to enhance its interaction with viral proteins, potentially leading to new antiviral drugs.

Safety and Hazards

The safety and hazards associated with “Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for “Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate” and similar compounds could include further exploration of their biological activities and potential applications in medicine .

properties

IUPAC Name

ethyl 2-(2-chloroanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVHGCIRKWOSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate
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